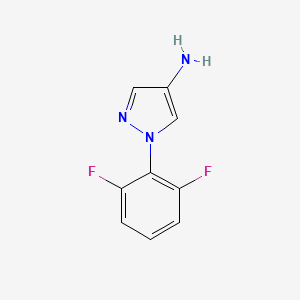

1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-difluorophenyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-7-2-1-3-8(11)9(7)14-5-6(12)4-13-14/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVMDTYXFGYYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=C(C=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245007-16-2 | |

| Record name | 1-(2,6-difluorophenyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

1D (¹H, ¹³C, ¹⁹F) NMR for Structural Confirmation

One-dimensional NMR spectra are crucial for the initial structural verification of 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine .

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) and the difluorophenyl rings, as well as the amine protons. The protons on the pyrazole ring (at positions 3 and 5) would likely appear as singlets or doublets in the aromatic region. The protons of the difluorophenyl group would exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-H3 | 7.5 - 8.0 | s |

| Pyrazole-H5 | 7.0 - 7.5 | s |

| Difluorophenyl-H | 6.8 - 7.4 | m |

| NH₂ | 3.5 - 5.0 | br s |

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbons of the pyrazole ring are expected in the range of 110-150 ppm. The carbons of the difluorophenyl ring will show characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), with the carbons directly bonded to fluorine appearing as doublets with large coupling constants.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrazole-C3 | 135 - 145 |

| Pyrazole-C4 | 110 - 120 |

| Pyrazole-C5 | 125 - 135 |

| Difluorophenyl-C (C-F) | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Difluorophenyl-C | 110 - 135 |

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. For 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine , a single signal is expected for the two equivalent fluorine atoms on the phenyl ring. The chemical shift will be characteristic of a difluorophenyl group.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) |

| 2,6-Difluoro | -110 to -130 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the vicinal protons on the difluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in both the pyrazole and difluorophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the difluorophenyl ring and the pyrazole ring (e.g., correlation between the pyrazole N1-H and the carbons of the phenyl ring).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the protons of the difluorophenyl ring and the pyrazole ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine would display characteristic absorption bands for the amine, pyrazole, and difluorophenyl moieties.

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H stretching (amine) | 3300 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=N stretching (pyrazole) | 1580 - 1620 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-F stretching | 1100 - 1300 |

| C-N stretching | 1250 - 1350 |

Raman Spectroscopy for Solid-State Characterization

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to FT-IR, especially for the solid-state characterization of the compound. Strong signals are expected for the aromatic ring vibrations and the C-F bonds. This technique is valuable for studying polymorphism and crystal lattice effects.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic ring breathing | 990 - 1010 |

| C-F stretching | 1100 - 1300 |

| Pyrazole ring vibrations | 1300 - 1500 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine (C₉H₇F₂N₃), the expected monoisotopic mass is approximately 195.06 Da. uni.lu

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 195. Subsequent fragmentation could involve the loss of small neutral molecules or radicals. Predicted fragmentation data from computational tools suggests the formation of several key ions. uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 196.06808 |

| [M+Na]⁺ | 218.05002 |

| [M-H]⁻ | 194.05352 |

Common fragmentation pathways for related N-aryl pyrazoles often involve cleavage of the N-aryl bond and fragmentation of the pyrazole ring. For this compound, the loss of the difluorophenyl group or fragments from the pyrazole ring would be expected.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine, HRMS data would provide experimental confirmation of its chemical formula, C₉H₇F₂N₃. The calculated exact mass of the neutral molecule is 195.0608 Da.

In a typical HRMS analysis using electrospray ionization (ESI), the compound is often observed as a protonated molecular ion, [M+H]⁺. The theoretical m/z (mass-to-charge ratio) for this ion is 196.0681. An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm) of this theoretical mass, thereby confirming the elemental formula.

Table 1: Predicted HRMS Data for 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine (Data is predicted and not from experimental sources)

| Adduct Form | Chemical Formula | Predicted m/z |

| [M+H]⁺ | C₉H₈F₂N₃⁺ | 196.0681 |

| [M+Na]⁺ | C₉H₇F₂N₃Na⁺ | 218.0500 |

| [M+K]⁺ | C₉H₇F₂N₃K⁺ | 234.0239 |

| [M+NH₄]⁺ | C₉H₁₁F₂N₄⁺ | 213.0946 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Crystal Packing and Intermolecular Interactions in Solid State

In the absence of a specific crystal structure for 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine, the nature of its crystal packing and intermolecular interactions can only be inferred based on the functional groups present in the molecule. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the pyrazole nitrogen atoms and the fluorine atoms can act as hydrogen bond acceptors.

It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The most likely interactions would be N-H···N bonds, linking the amine group of one molecule to a nitrogen atom of the pyrazole ring of a neighboring molecule. Additionally, weaker N-H···F hydrogen bonds could also play a role in the crystal packing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the structural and electronic properties of molecules. researchgate.netnih.gov Methods like B3LYP are commonly employed to provide a balance of accuracy and computational efficiency for studying pyrazole-based compounds. researchgate.netnih.govresearchgate.net

Optimized Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine, this involves defining the bond lengths, bond angles, and dihedral (torsion) angles.

A crucial aspect of the molecule's geometry is the dihedral angle between the pyrazole (B372694) ring and the 2,6-difluorophenyl ring. Due to potential steric hindrance from the ortho-fluorine atoms, the two rings are not expected to be perfectly coplanar. A conformational analysis, often performed by systematically rotating this bond and calculating the energy at each step (a potential energy surface scan), would identify the lowest energy conformer and any barriers to rotation. researchgate.net In similar bicyclic systems, non-planar conformations are common. The precise bond lengths and angles within the pyrazole and phenyl rings would be expected to align with those of other structurally related pyrazole derivatives.

| Parameter | Description | Expected Value Range / Comment |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (Pyrazole Ring) | Length of carbon-nitrogen bonds within the pyrazole ring. | Typically in the range of 1.32-1.39 Å. |

| N-N (Pyrazole Ring) | Length of the nitrogen-nitrogen bond in the pyrazole ring. | Approximately 1.35 Å. |

| C-C (Phenyl Ring) | Aromatic carbon-carbon bond lengths. | ~1.39 Å. |

| C-F (Phenyl Ring) | Length of the carbon-fluorine bonds. | Approximately 1.35 Å. |

| Dihedral Angle (°) |

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine, the HOMO is expected to be localized primarily on the electron-rich 4-aminopyrazole moiety, while the LUMO may be distributed across the pyrazole and the electron-withdrawing difluorophenyl ring. researchgate.net

Charge distribution analysis, often calculated using methods like Mulliken population analysis, reveals the partial atomic charges on each atom. researchgate.net This analysis would likely show negative charges concentrated on the electronegative nitrogen and fluorine atoms, and positive charges on the hydrogen atoms.

| Parameter | Symbol | Description | Implication |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. researchgate.netresearchgate.net It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. The MEP surface is color-coded:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and fluorine.

Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack. These are generally located near hydrogen atoms, particularly the amine (-NH₂) group.

Green regions represent neutral or near-zero potential.

For this compound, red areas would be expected around the pyrazole's nitrogen atoms and the fluorine atoms. The most positive (blue) regions would be associated with the hydrogen atoms of the amine group, highlighting their potential role as hydrogen bond donors. researchgate.net

Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index measures the energy stabilization when a system acquires additional electronic charge from the environment. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These calculated descriptors would provide a quantitative assessment of the chemical behavior of 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine.

Molecular Dynamics Simulations

While quantum chemical calculations describe static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. rdd.edu.iq MD simulations model the dynamic nature of molecules at a given temperature, revealing their conformational flexibility and interactions with their environment, such as a solvent. researchgate.net

Conformational Flexibility and Dynamic Behavior

An MD simulation of 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine, typically in a solvent like water or DMSO, would reveal its dynamic behavior. The simulation would track the fluctuations in bond lengths, bond angles, and especially the dihedral angle between the phenyl and pyrazole rings. This would show whether the molecule exists in a single stable conformation or if it transitions between multiple low-energy states. researchgate.net Analysis of the simulation trajectory can also reveal the formation and lifetime of intramolecular and intermolecular hydrogen bonds, for instance, between the amine group and solvent molecules. rdd.edu.iq This information is crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Computational and Theoretical Insights into 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine

Introduction

Computational chemistry provides a powerful lens through which the intrinsic properties and potential interactions of molecules can be explored. For the compound 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine, theoretical investigations are crucial for elucidating its molecular structure, reactivity, and potential as a pharmacologically active agent. This article delves into the computational analysis of this specific pyrazole derivative, focusing on solvent effects, molecular docking simulations, and the prediction of its spectroscopic and non-linear optical properties. While direct computational studies on 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine are not extensively available in public literature, this analysis draws upon established theoretical methods and findings from closely related aminopyrazole analogues to provide a comprehensive overview.

The surrounding solvent medium can significantly influence the conformation, stability, and reactivity of a solute molecule. Computational methods, particularly those employing Density Functional Theory (DFT) with solvation models like the Polarizable Continuum Model (PCM), are used to simulate these effects. For amine-containing pyrazoles, solvent polarity and hydrogen-bonding capability are expected to be critical factors.

Theoretical studies on similar pyrazole derivatives show that polar solvents can stabilize the molecule by interacting with the polar C-N and N-H bonds, as well as the pyrazole ring's nitrogen atoms. Hydrogen bonding between the amine group (-NH₂) and protic solvents (like water or methanol) can alter the electron density distribution and geometry. For instance, the N-H bond lengths may elongate, and the rotational barrier around the C-N bond connecting the phenyl and pyrazole rings could be affected. These solvent-induced changes can, in turn, modify the molecule's reactivity, influencing protonation sites and the energies of frontier molecular orbitals (HOMO and LUMO). Mapping the molecular electrostatic potential (MESP) in different simulated solvents helps predict how these interactions guide reactivity, highlighting regions susceptible to nucleophilic or electrophilic attack. asrjetsjournal.org

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of various protein kinases. nih.govbohrium.com Molecular docking simulations are instrumental in predicting how 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine might bind to these important biological targets.

Molecular docking studies on analogous aminopyrazole-based kinase inhibitors reveal common interaction patterns within the ATP-binding pocket of kinases. nih.govresearchgate.net The pyrazole core often acts as a scaffold, positioning key functional groups to form crucial interactions. The amine group at the 4-position of the pyrazole ring is particularly important, as it can act as a hydrogen bond donor, often interacting with backbone carbonyls in the hinge region of the kinase. nih.gov

The 2,6-difluorophenyl group is predicted to engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The fluorine atoms can also form specific, favorable interactions, such as halogen bonds or dipole-dipole interactions, which can enhance binding affinity and selectivity. Docking simulations would analyze the precise orientation of the molecule, identifying key amino acid residues (e.g., in the hinge region, DFG motif, or catalytic loop) that form hydrogen bonds, hydrophobic contacts, or pi-stacking interactions with the ligand. cmu.ac.th

Docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). researchgate.net These scores help prioritize compounds for synthesis and biological testing. For pyrazole-based inhibitors targeting kinases like JAKs, CDKs, or RET kinase, lower binding energy scores suggest more favorable interactions. nih.govnih.gov

Computational studies on similar pyrazole derivatives have demonstrated a strong correlation between predicted binding energies and experimentally determined inhibitory activities (e.g., IC₅₀ values). researchgate.netnih.gov The binding free energy can be further refined using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which accounts for solvation effects and provides a more accurate prediction of affinity. nih.gov

| Pyrazole Analog / Derivative | Target Kinase | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Pyrazole Derivative 1b | VEGFR-2 | -10.09 | Interactions within the ATP binding pocket. nih.gov |

| Pyrazole Derivative 1d | Aurora A | -8.57 | Interactions within the ATP binding pocket. nih.gov |

| Pyrazole Derivative 2b | CDK2 | -10.35 | Interactions within the ATP binding pocket. nih.gov |

| Pyrazole Compound 25 | RET Kinase | -7.14 | H-bonds with Gly810, Ser811; Hydrophobic interactions with Leu881, Ala807. nih.gov |

Note: The data in this table is for illustrative purposes based on various pyrazole derivatives to demonstrate the type of information generated from molecular docking studies. The specific binding energies for 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine would require a dedicated computational study.

DFT calculations are highly effective for predicting the spectroscopic properties of organic molecules, which can aid in their structural confirmation and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is the standard for calculating NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org Studies on other pyrazole amines have shown that theoretical predictions, when referenced against a standard like tetramethylsilane (B1202638) (TMS), correlate well with experimental data. researchgate.net The predicted chemical shifts for 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine would be sensitive to the molecule's conformation, particularly the dihedral angle between the phenyl and pyrazole rings. The electron-withdrawing nature of the fluorine atoms would be predicted to deshield nearby protons and carbons on the phenyl ring, leading to higher ppm values. nih.govnih.gov

IR Vibrational Frequencies: Theoretical vibrational analysis provides a predicted infrared spectrum, where each absorption band corresponds to a specific molecular motion (e.g., stretching, bending). derpharmachemica.com For 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine, key predicted vibrational frequencies would include:

N-H stretching of the amine group, typically expected in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching from the phenyl ring, usually above 3000 cm⁻¹.

C=C and C=N stretching within the pyrazole and phenyl rings, in the 1400-1600 cm⁻¹ range.

C-F stretching from the difluorophenyl group, which gives rise to strong absorptions typically in the 1100-1300 cm⁻¹ region.

Calculated frequencies are often systematically scaled by a small factor (e.g., 0.96) to correct for anharmonicity and achieve better agreement with experimental spectra. derpharmachemica.com

| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Ring C=C / C=N Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

Note: These are generalized frequency ranges based on DFT studies of similar functional groups and pyrazole derivatives. derpharmachemica.comrdd.edu.iqnih.gov

Molecules with significant charge separation and extended π-conjugation can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

For pyrazole derivatives, the presence of electron-donating groups (like the amine) and electron-withdrawing groups can create a "push-pull" system that enhances NLO response. nih.gov Theoretical studies on other pyrazoles have used DFT or Møller-Plesset perturbation theory (MP2) to calculate the hyperpolarizability. nih.gov These calculations can reveal the potential of 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine as an NLO material. The magnitude of the calculated first hyperpolarizability (β₀) is a key indicator; larger values suggest a stronger NLO response. researchgate.netresearchgate.netnih.gov

Exploration of Biological Activities: in Vitro and Molecular Mechanism Studies

Target-Specific Enzymatic Modulation and Inhibition

The aminopyrazole core is a key pharmacophore in the design of various enzyme inhibitors. The specific substitutions on this core, such as the 2,6-difluorophenyl group at the N-1 position, are critical in determining the potency and selectivity of the molecule. nih.gov

Kinase Inhibition Profiling (e.g., p38 MAP Kinase, CDK2, BTK)

The pyrazole (B372694) scaffold is a foundational component in the development of numerous protein kinase inhibitors. nih.gov Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases. researchgate.net Pyrazole-based compounds have been extensively investigated as inhibitors of several key kinases.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinases are involved in cellular responses to stress and play a critical role in inflammation. nih.gov A novel class of highly selective p38 MAP kinase inhibitors based on a 5-amino-N-phenyl-1H-pyrazol-4-yl structure was discovered through high-throughput screening. nih.gov While specific data for 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine is not detailed, a related compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, was identified as a highly selective and orally bioavailable inhibitor of p38. nih.gov Another study identified SD-0006, a diaryl pyrazole, as a potent p38 MAP kinase inhibitor. researchgate.net

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer. nih.govnih.gov Bioisosteric replacement strategies have led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as a new chemotype of potent CDK2 inhibitors. nih.gov One compound from this series demonstrated a high degree of selectivity and inhibited CDK2 at single-digit nanomolar concentrations. nih.gov Mechanistic studies showed that this compound reduced the phosphorylation of the retinoblastoma protein, arrested the cell cycle, and induced apoptosis. nih.govnih.gov

BTK: Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor signaling pathways and is a validated target for B-cell malignancies and autoimmune diseases. mdpi.comnih.gov Several BTK inhibitors feature a pyrazolo[3,4-d]pyrimidine scaffold, which contains the core pyrazole structure. mdpi.com Ibrutinib and acalabrutinib (B560132) are examples of irreversible BTK inhibitors that covalently bind to a cysteine residue in the enzyme. nih.gov The development of both reversible and irreversible inhibitors highlights the versatility of the pyrazole scaffold in targeting this kinase. mdpi.comnih.gov

| Compound Class | Target Kinase | Inhibition Data | Reference |

|---|---|---|---|

| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP Kinase | Highly selective inhibitor | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki = 0.005 µM | nih.govnih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (Ibrutinib) | BTK | IC50 = 0.5 nM (irreversible) | nih.gov |

| 1,3,4-triarylpyrazole derivative | p38α | >94% inhibition at 100 µM | nih.govmdpi.com |

| 1,3,4-triarylpyrazole derivative | CDK2/CyclinA1 | <50% inhibition at 100 µM | nih.govmdpi.com |

The evaluation of pyrazole-based kinase inhibitors relies on robust biochemical assays. Radiometric assays and the ADP-Glo™ Kinase Assay are commonly employed methods for primary screening and determining enzyme inhibition. nih.govmdpi.com These assays measure the activity of the kinase by quantifying the consumption of ATP or the production of ADP during the phosphorylation reaction.

For more detailed characterization, including selectivity profiling, differential scanning fluorimetry (DSF) is utilized. mdpi.com DSF measures the thermal stability of a target protein in the presence of a ligand. An increase in the melting temperature of the kinase upon binding of an inhibitor indicates a stabilizing interaction, providing evidence of target engagement. mdpi.com Cellular target engagement can be confirmed using techniques like the NanoBRET™ assay, which measures the binding of an inhibitor to its target kinase within living cells. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole-based inhibitors. acs.org Studies on various pyrazole derivatives have revealed key structural features that govern their kinase inhibitory activity.

For pyrazolo[3,4-d]pyrimidine derivatives, SAR analysis has been used to develop potent multikinase inhibitors targeting kinases like FLT3 and VEGFR2. acs.org In the development of CDK2 inhibitors from a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, SAR analysis revealed that modifications such as N-alkylation or changing the topology of the pyrazol-4-yl ring at a specific position had a detrimental effect on both CDK2 inhibition and antiproliferative activity. nih.gov The halogen-substituted benzene (B151609) ring is also important, forming interactions with hydrophobic pockets within the kinase. nih.gov Specifically for JAK1 inhibitors, an ortho substitution on the pyrazole ring proved to be important for selectivity over the related JAK2 kinase. nih.gov These findings underscore the sensitivity of kinase-inhibitor interactions to the substitution patterns on the pyrazole scaffold.

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. nih.gov They are designed to bind in the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP, and blocking the phosphorylation of downstream target proteins. nih.gov For example, the pyrazole-based inhibitor Afuresertib inhibits Akt kinase in an ATP-competitive and fully reversible manner. nih.gov

In contrast, some pyrazole-containing compounds are designed as irreversible inhibitors. This is particularly common for BTK inhibitors like ibrutinib, which form a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to permanent inactivation of the enzyme. nih.gov Other mechanisms have also been observed; for instance, a study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as amine oxidase inhibitors found them to be reversible and non-competitive. nih.gov

Other Enzyme Inhibition Studies (e.g., Reverse Transcriptase, Amine Oxidases)

Beyond kinases, the pyrazole scaffold has been incorporated into inhibitors of other enzyme classes.

Amine Oxidases: A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases (MAOs), swine kidney oxidase, and bovine serum amine oxidase. nih.gov The compounds were found to be reversible and non-competitive inhibitors of these amine oxidases, with some derivatives showing potent MAO inhibition with Ki values in the nanomolar range. nih.gov

Reverse Transcriptase: While many reverse transcriptase inhibitors are nucleoside or non-nucleoside analogs, research into novel chemical scaffolds is ongoing. nih.gov However, specific studies detailing the activity of 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine or closely related aminopyrazoles against reverse transcriptase are not prominent in the reviewed literature.

Cellular Pathway Interrogation in In Vitro Models

To understand the biological effects of pyrazole-based inhibitors beyond direct enzyme inhibition, their impact on cellular pathways is investigated in various in vitro models. These studies help to confirm the mechanism of action and identify the downstream consequences of target inhibition.

For example, pyrazole-based p38 MAP kinase inhibitors have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cellular assays. nih.gov Similarly, potent CDK2 inhibitors based on the pyrazole scaffold have been demonstrated to cause cell cycle arrest in the S and G2/M phases and induce apoptosis in cancer cell lines. nih.govnih.gov For BTK inhibitors, cellular assays are used to confirm the blockade of B-cell receptor signaling pathways, which regulate cell activation, proliferation, and survival. mdpi.com These in vitro studies are essential for validating the therapeutic potential of new pyrazole-based compounds.

Modulation of Cellular Proliferation in Cancer Cell Lines

The potential of 1-(2,6-difluorophenyl)-1H-pyrazol-4-amine and related pyrazole compounds to inhibit the growth of cancer cells has been a subject of investigation. These studies are crucial in the early stages of drug discovery to identify compounds with promising anticancer properties.

High-Throughput Screening in Cell Line Panels

High-throughput screening (HTS) is a important method used to test a large number of compounds against various cancer cell lines to identify potential therapeutic agents. While specific HTS data for 1-(2,6-difluorophenyl)-1H-pyrazol-4-amine is not extensively detailed in publicly available research, the broader class of pyrazole derivatives has demonstrated significant antiproliferative activity across a range of cancer cell line panels.

For instance, a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which share a pyrazole core, revealed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM. Another research effort focusing on 5-aminopyrazoles highlighted their promise as anti-proliferative agents, capable of suppressing the growth of specific cancer cell lines. These findings suggest that the pyrazole scaffold, a key feature of 1-(2,6-difluorophenyl)-1H-pyrazol-4-amine, is a viable starting point for the development of novel anticancer compounds.

Antiproliferative Activity of Related Pyrazole Derivatives

| Compound Class | Cancer Cell Lines | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | 13-cell line panel | 0.127-0.560 μM | |

| 5-Aminopyrazoles | Various | Growth inhibition noted |

Mechanism of Action Studies at the Cellular Level (e.g., apoptosis induction, microtubule assembly)

Understanding the mechanism by which a compound inhibits cancer cell growth is a critical step in its development as a therapeutic agent. For pyrazole derivatives, several mechanisms have been elucidated, with apoptosis induction being a prominent finding.

Mechanistic studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine in ovarian cancer cells showed that the compound could induce apoptosis. Research on other pyrazole derivatives has also demonstrated their ability to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases. Furthermore, some pyrazole-based compounds have been found to arrest the cell cycle at various phases, thereby preventing cell division.

While the direct impact of 1-(2,6-difluorophenyl)-1H-pyrazol-4-amine on microtubule assembly has not been specifically documented, microtubule targeting is a known anticancer mechanism. Given the structural similarities to other biologically active pyrazoles, this remains a potential area for future investigation.

Receptor Binding and Signaling Pathway Analysis

The biological effects of a compound are often mediated through its interaction with specific cellular receptors and its influence on signaling pathways. Research into pyrazole derivatives has identified several molecular targets.

For example, certain pyrazole compounds have been identified as inhibitors of p38 MAP kinase, a key enzyme in a signaling pathway involved in cellular stress responses. Additionally, pyrazole derivatives have been shown to interfere with the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Other studies have explored pyrazol-4-yl-pyridine derivatives as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor, indicating the versatility of the pyrazole scaffold in interacting with different receptor types.

Antimicrobial Activity Assessment (In Vitro)

In addition to their anticancer potential, pyrazole derivatives have been investigated for their ability to combat microbial infections. The emergence of antibiotic-resistant strains of bacteria and fungi has created an urgent need for new antimicrobial agents.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

The antibacterial properties of pyrazole compounds have been documented against a variety of bacterial species. Of particular relevance, difluorophenyl-substituted pyrazole derivatives have demonstrated broad potency against Gram-positive bacteria. These compounds were also found to be effective against Acinetobacter baumannii, a challenging multidrug-resistant pathogen, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antibacterial Activity of a Difluorophenyl-Substituted Pyrazole Derivative

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Acinetobacter baumannii | as low as 0.78 |

Antifungal Efficacy against Pathogenic Strains

The pyrazole scaffold is also a component of some antifungal agents. Studies on fluorinated pyrazole derivatives have revealed their potential to inhibit the growth of pathogenic fungi. Research has demonstrated the antifungal activities of such compounds against various phytopathogenic fungi. In the context of human pathogens, derivatives containing a 2,4-difluorophenyl group have shown high antifungal activity against fluconazole-resistant strains of Candida species, which are a common cause of opportunistic infections.

Based on a comprehensive search of available scientific literature, there is insufficient specific data published on the compound 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine to generate the detailed article as per the requested outline.

The provided structure for the article requires in-depth information on:

Antiviral Activity in Cell Culture Models: Specific studies detailing the efficacy of 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine against various viruses in vitro.

Structure-Activity Relationship (SAR) Studies: Detailed analysis of how modifying the chemical structure of this specific compound affects its biological potency, including the impact of different substituents and the influence of steric and electronic factors.

Selectivity Profiling and Off-Target Interactions: In vitro data assessing the compound's selectivity for its intended biological target versus other potential off-targets.

While extensive research exists on the broader class of pyrazole derivatives, which are known to exhibit a wide range of biological activities including antiviral properties, this general information does not directly apply to the specific chemical entity requested. nih.govmdpi.compharmatutor.org Scientific articles often focus on a series of related compounds, and while some studies investigate molecules containing a difluorophenyl group or a pyrazole-4-amine core, the exact combination and its associated biological data as required by the outline could not be located. nih.govnih.gov

For instance, research on other pyrazole derivatives has explored their structure-activity relationships for various targets, but these findings are specific to the scaffolds and substituents studied in those particular reports and cannot be accurately extrapolated to 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine without direct experimental evidence. nih.govfrontiersin.orgscispace.com

Therefore, to ensure scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine, it is not possible to construct the requested article. Generating content for the specified sections would require speculation and fall outside the scope of verifiable, published research.

Broader Chemical Applications and Future Research Directions

Potential in Agrochemical Research

The pyrazole (B372694) ring is a well-established pharmacophore in the design of modern agrochemicals due to its favorable metabolic stability and ability to form strong interactions with biological targets. nih.gov The presence of the 1-(2,6-Difluorophenyl) group and a 4-amino substituent on this core structure suggests potential bioactivity, making it a candidate for exploration in both herbicidal and insecticidal research.

Herbicidal Mechanisms and In Vitro Plant Target Studies

Pyrazole derivatives have been successfully developed into commercial herbicides that act on various plant-specific biological targets. nih.gov Research into compounds structurally related to 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine suggests several potential herbicidal mechanisms that could be investigated through in vitro studies.

One key area of investigation is the inhibition of plant enzymes essential for survival. For instance, certain pyrazole amide derivatives have been designed as inhibitors of transketolase (TK), an enzyme crucial to the Calvin cycle in plant photosynthesis. nih.govbohrium.com In vitro enzyme activity assays have confirmed that these compounds can effectively bind to the active cavity of TK, leading to potent herbicidal effects. nih.govbohrium.com Another well-known target for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.org Inhibition of HPPD disrupts pigment biosynthesis, leading to the characteristic bleaching symptoms in susceptible weeds. acs.org Studies on pyrazole derivatives containing a benzoyl scaffold have demonstrated potent inhibitory activity against HPPD, with some compounds showing superior pre- and post-emergence herbicidal effects compared to commercial standards like mesotrione. nih.govacs.org

The 4-amino group on the pyrazole ring of 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine could serve as a key interaction point with enzyme active sites or as a synthetic handle to introduce further functionalities to target specific plant enzymes. Future in vitro studies would be necessary to screen this compound and its derivatives against a panel of known herbicidal targets to determine its specific mechanism of action.

Table 1: Examples of Plant Enzyme Targets for Pyrazole-Based Herbicides

| Target Enzyme | Function | Example Pyrazole Class | Reference |

|---|---|---|---|

| Transketolase (TK) | Calvin Cycle (Photosynthesis) | Pyrazole Amides | nih.gov, bohrium.com |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Pigment Biosynthesis | Benzoyl Pyrazoles | acs.org, nih.gov |

Insecticidal Activity and Ryanodine (B192298) Receptor Regulation (preclinical, non-human)

The pyrazole scaffold is a cornerstone of a major class of modern insecticides that act as modulators of the insect ryanodine receptor (RyR). nih.gov The RyRs are large intracellular calcium channels critical for muscle contraction in insects. researchgate.net Compounds that activate these receptors cause an uncontrolled release of calcium from internal stores, leading to muscle paralysis and eventual death of the insect. nih.gov This mechanism is the basis for the high efficacy of diamide (B1670390) insecticides, such as chlorantraniliprole, which feature a pyrazole carboxamide core. nih.gov

Preclinical research has extensively explored the structure-activity relationships (SAR) of pyrazole-based RyR activators. nih.govacs.org These studies have shown that specific substitutions on the pyrazole ring and the adjacent phenyl ring are critical for potent insecticidal activity. The 1-(2,6-Difluorophenyl) moiety, in particular, is a common feature in several patented insecticidal compounds, valued for its ability to enhance binding affinity to the target receptor. The 4-amino group on 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine provides a crucial point for chemical modification, allowing for the synthesis of amide derivatives similar to those found in commercial diamide insecticides. researchgate.netresearchgate.net

In vitro techniques, such as calcium imaging experiments on insect neurons, are used to confirm that new pyrazole derivatives act on the RyR. nih.govnih.gov Such studies have demonstrated that active compounds cause a significant increase in cytoplasmic Ca2+ concentration, consistent with the mechanism of RyR activation. researchgate.net Therefore, 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine is considered a highly valuable precursor for the synthesis and discovery of novel insecticides targeting the ryanodine receptor.

Exploration in Materials Science

The unique electronic properties of the pyrazole ring, characterized by its aromaticity and the presence of two nitrogen atoms, make it an attractive building block for functional organic materials. jhuapl.edu The field of materials science is actively exploring pyrazole derivatives for applications in optics and electronics.

Development of Functional Materials (e.g., based on NLO properties)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. jhuapl.edu These materials are essential for a range of advanced technologies, including optical data processing, telecommunications, and optical signal processing. researchgate.netnih.gov Organic molecules with large dipole moments, extended π-conjugated systems, and electron donor-acceptor groups often exhibit significant NLO properties. nih.gov

Pyrazole and pyrazoline derivatives have been identified as promising candidates for NLO materials. researchgate.netresearchgate.net The pyrazole ring can act as part of a π-conjugated bridge, facilitating intramolecular charge transfer, which is a key requirement for second and third-order NLO activity. researchgate.net The 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine molecule contains an electron-donating amino group and an electron-withdrawing difluorophenyl group attached to the pyrazole core, establishing a donor-π-acceptor (D-π-A) framework conducive to NLO effects. Quantum chemical calculations and experimental techniques like the Z-scan method are employed to evaluate the NLO properties of new pyrazole compounds, including their nonlinear absorption and refraction. researchgate.net Research in this area focuses on synthesizing novel pyrazole derivatives and characterizing their hyperpolarizability to assess their potential for use in advanced optical and photonic devices. researchgate.netmdpi.com

Table 2: Examples of Pyrazole Derivatives Studied for NLO Applications

| Compound Class | NLO Property Investigated | Potential Application | Reference |

|---|---|---|---|

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Third-order nonlinearity | Optical limiting | researchgate.net |

| Substituted Pyrazoline Derivatives | Two-photon absorption | Lasing, Photodegradation | researchgate.net |

Advanced Synthetic Method Development

The growing importance of pyrazole derivatives has spurred the development of more efficient, cost-effective, and environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of the pyrazole core, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. tandfonline.com

Green Chemistry Approaches for Pyrazole Synthesis

Traditional methods for synthesizing pyrazoles often require harsh reaction conditions and the use of volatile organic solvents. tandfonline.com Modern green chemistry approaches have provided sustainable alternatives. thieme-connect.comnih.gov These methods are directly applicable to the synthesis of functionalized aminopyrazoles like 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine and its precursors.

Key green synthetic strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.govgsconlinepress.com This technique has been successfully used for the synthesis of various heterocyclic systems, including pyranopyrazoles. gsconlinepress.com

Use of Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water is a central goal of green chemistry. thieme-connect.com Numerous methods have been developed for synthesizing pyrazole derivatives in aqueous media, often facilitated by catalysts like cetyltrimethylammonium bromide (CTAB) or nanocomposites. thieme-connect.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together (mechanochemistry) or using ionic liquids as recyclable catalytic media, minimizes waste and simplifies product purification. tandfonline.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which enhances efficiency and atom economy. tandfonline.com One-pot protocols for synthesizing polysubstituted 5-aminopyrazole-4-carbonitriles from hydrazines, aldehydes, and malononitrile (B47326) are well-established and represent a green approach to obtaining highly functionalized pyrazole intermediates. tandfonline.com

Reusable Catalysts: The development of heterogeneous or magnetic nanocatalysts allows for easy separation from the reaction mixture and reuse over multiple cycles, reducing cost and catalyst waste. researchgate.netgrowingscience.com

These advanced methods provide sustainable pathways for the industrial-scale production of 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine and other valuable pyrazole-based compounds.

Table 3: Comparison of Green Synthetic Methods for Pyrazole Derivatives

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction time | High yields, speed, energy efficiency | nih.gov, gsconlinepress.com |

| Aqueous Synthesis | Water as solvent | Environmentally friendly, safe, low cost | thieme-connect.com |

| Solvent-Free Grinding | Mechanical mixing of reactants | Minimal waste, simple procedure | researchgate.net |

| Multicomponent Reactions | One-pot synthesis from ≥3 reactants | High atom economy, operational simplicity | tandfonline.com |

Unexplored Research Avenues and Collaborative Opportunities

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. nih.govnih.gov This versatility makes 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine an excellent candidate for combinatorial chemistry and library synthesis. These techniques enable the rapid generation of a large number of structurally related analogues, which can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. rjpbr.comnih.gov

The core structure of 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine offers several points for chemical diversification. The primary amine group at the C4 position is a key handle for modification, allowing for the introduction of a wide array of substituents through reactions like amidation, sulfonylation, or reductive amination. Further diversity can be achieved by modifying the phenyl ring or the pyrazole core itself, although modifications at the amine are often more straightforward.

A combinatorial approach would involve systematically reacting the core amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes/ketones. nih.gov This strategy can produce a focused library designed to probe the structure-activity relationship (SAR) around the 4-amino position. For example, a recent study integrated combinatorial chemistry to generate a library of over 60,000 pyrazole-based structures to screen for potential inhibitors against the SARS-CoV-2 main protease. nih.gov This highlights the power of creating extensive chemical libraries to accelerate the discovery of novel bioactive agents. nih.gov

Table 2: Hypothetical Combinatorial Library Design from 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine

| Scaffold | Reaction Type | Building Blocks (R-group source) | Resulting Library |

|---|---|---|---|

| 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine | Amidation | Diverse Carboxylic Acids (R-COOH) | N-(1-(2,6-difluorophenyl)-1H-pyrazol-4-yl)amides |

| 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine | Sulfonylation | Various Sulfonyl Chlorides (R-SO₂Cl) | N-(1-(2,6-difluorophenyl)-1H-pyrazol-4-yl)sulfonamides |

| 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine | Reductive Amination | Library of Aldehydes/Ketones (R-CHO / R₂C=O) | N-alkyl/N,N-dialkyl-1-(2,6-difluorophenyl)-1H-pyrazol-4-amines |

| 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine | Urea/Thiourea Formation | Isocyanates/Isothiocyanates (R-NCO / R-NCS) | Substituted ureas and thioureas |

The vast chemical space that can be explored through combinatorial synthesis presents a challenge for efficient screening. Artificial intelligence (AI) and machine learning (ML) offer powerful computational tools to navigate this complexity and accelerate the drug discovery process. mdpi.comresearchgate.net For pyrazole derivatives, a key application of AI/ML is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By training these models on a dataset of known pyrazole analogues and their measured activities, researchers can predict the potency of novel, unsynthesized compounds. researchgate.net This allows for the in silico screening of virtual libraries, prioritizing the synthesis of candidates with the highest predicted activity and best pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADMET). mdpi.com

Several studies have successfully applied 2D and 3D-QSAR modeling to various series of pyrazole derivatives to predict their efficacy as inhibitors for targets like acetylcholinesterase, EGFR kinase, and Janus kinases. shd-pub.org.rsnih.govnih.govacs.org These models identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are crucial for biological activity. shd-pub.org.rs For instance, a genetic algorithm-based multiple linear regression (GA-MLR) provided a robust 2D-QSAR model for pyrazole-like AChE inhibitors, highlighting the importance of molecular volume and the number of multiple bonds. shd-pub.org.rs

Table 3: Application of AI/ML Models in Pyrazole Derivative Research

| AI/ML Technique | Application | Predicted Properties | Reference Example |

|---|---|---|---|

| 2D-QSAR | Predict biological activity based on 2D structural features. | pIC₅₀, Inhibitory concentration. | Modeling of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. nih.govacs.org |

| 3D-QSAR | Correlate activity with 3D molecular fields (steric, electrostatic). | Binding affinity, selective inhibition. | Analysis of pyrazole derivatives for Janus kinase-1 (JAK1) inhibition. nih.gov |

| Molecular Docking | Simulate the binding of a molecule to a target protein. | Binding mode, intermolecular interactions, binding energy. | Used in conjunction with QSAR to understand interactions with targets like AChE. shd-pub.org.rs |

| Deep Learning / Neural Networks | Screen large virtual libraries and generate novel structures. | Bioactivity, target identification. | Integrated with combinatorial chemistry to design SARS-CoV-2 Mpro inhibitors. nih.gov |

| Virtual Screening (VS) | Computationally screen large compound databases for potential hits. | Identification of novel scaffolds and inhibitors. | High-throughput virtual screening (HTVS) to identify pyrazole-based CDK8 inhibitors. chemmethod.com |

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Computes optimized geometries and electrostatic potential maps to predict reactive sites.

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., F···H or N···H bonds) in crystal lattices .

- Variable-temperature XRD : Tracks thermal displacement parameters to assess rigidity of the difluorophenyl group .

- Solid-state NMR : Probes hydrogen-bonding networks and π-stacking interactions in polymorphs .

How can mechanistic studies elucidate the role of this compound in inhibiting viral entry or enzyme activity?

Q. Advanced

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to viral glycoproteins (e.g., HCV entry inhibitors) .

- Molecular docking : Simulates interactions with active sites (e.g., σ receptor antagonists) using software like AutoDock .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to optimize substituent effects .

- Metabolic profiling : LC-MS/MS identifies oxidative metabolites that may influence efficacy or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.